molecular formula C8H9FN2O2 B11907451 3-Fluoro-N-methoxy-N-methylisonicotinamide

3-Fluoro-N-methoxy-N-methylisonicotinamide

Cat. No.: B11907451
M. Wt: 184.17 g/mol
InChI Key: FKTACUQKSJOXTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methoxy-N-methylisonicotinamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like (NaN3) in dimethylformamide (DMF).

Major Products:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-N-methoxy-N-methylisonicotinamide is unique due to the presence of both the fluorine atom and the methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, stability, and potential therapeutic applications .

Biological Activity

3-Fluoro-N-methoxy-N-methylisonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is part of the nicotinamide derivative family. Its structural features include:

  • Fluorine atom at the 3-position, which may influence its interaction with biological targets.
  • Methoxy and N-methyl groups , which are significant for its pharmacological properties.

Enzyme Interaction

Research indicates that compounds similar to this compound can modulate various enzymatic pathways. The interaction with enzymes involved in metabolic processes is crucial for understanding its pharmacological profile. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects, although further investigation is required to elucidate these effects fully.

The mechanism of action for this compound may involve:

  • Inhibition of Nicotinamide N-Methyltransferase (NNMT) : This enzyme plays a role in nicotinamide metabolism, and its inhibition could lead to enhanced metabolic profiles in various conditions, including obesity and diabetes .
  • Anti-inflammatory pathways : Similar compounds have shown the ability to reduce inflammation markers, suggesting that this compound may exert similar effects.

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents, derivatives of nicotinamide were shown to reduce neuronal death in models of neurodegeneration. The specific role of this compound in these pathways remains to be fully explored but shows promise based on structural similarities.
  • Metabolic Studies : Research on NNMT inhibitors has highlighted compounds that reduce body weight and improve insulin sensitivity in high-fat diet models. The potential application of this compound in similar metabolic contexts warrants further study .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
This compoundNNMT InhibitionTBD
6-MethoxynicotinamideWeight Reduction~10
5-Amino-1-methylquinolineInsulin SensitivityTBD

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3

InChI Key

FKTACUQKSJOXTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=NC=C1)F)OC

Origin of Product

United States

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